molecular formula C17H12BrNO4 B11354888 2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11354888
M. Wt: 374.2 g/mol
InChI Key: HNXFZFBVFOYUCN-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or sulfuric acid for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the methoxy group.

    4-Methoxyphenyl 5-phenyl-1,2-oxazole-3-carboxylate: Similar structure but lacks the bromine atom.

    2-Bromophenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

The presence of both the bromophenyl and methoxyphenyl groups in 2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate makes it unique

Properties

Molecular Formula

C17H12BrNO4

Molecular Weight

374.2 g/mol

IUPAC Name

(2-bromophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12BrNO4/c1-21-12-8-6-11(7-9-12)16-10-14(19-23-16)17(20)22-15-5-3-2-4-13(15)18/h2-10H,1H3

InChI Key

HNXFZFBVFOYUCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Br

Origin of Product

United States

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